molecular formula C15H16ClNO2 B1523730 Benzyl 3-(aminomethyl)benzoate hydrochloride CAS No. 1251924-33-0

Benzyl 3-(aminomethyl)benzoate hydrochloride

Cat. No. B1523730
M. Wt: 277.74 g/mol
InChI Key: PRZLLLIQMALKGO-UHFFFAOYSA-N
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Description

Benzyl 3-(aminomethyl)benzoate hydrochloride is a chemical compound with the CAS Number: 1251924-33-0. It has a molecular weight of 277.75 . The compound is typically used for research purposes .


Molecular Structure Analysis

The InChI code for Benzyl 3-(aminomethyl)benzoate hydrochloride is 1S/C15H15NO2.ClH/c16-10-13-7-4-8-14 (9-13)15 (17)18-11-12-5-2-1-3-6-12;/h1-9H,10-11,16H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Benzyl 3-(aminomethyl)benzoate hydrochloride has a molecular weight of 277.75 .

Scientific Research Applications

Computational Studies and Molecular Docking

Benzyl 3-(aminomethyl)benzoate hydrochloride derivatives have been investigated for their chemical properties and interactions with biological systems. For instance, a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a compound structurally related to benzyl 3-(aminomethyl)benzoate hydrochloride, involved density functional theory (DFT) calculations and molecular docking simulations. This research provided insights into the compound's electronic structure, chemical reactivity, and potential interactions with biological molecules. The compound exhibited promising characteristics such as high chemical reactivity and strong binding ability with biomolecules, indicating its potential in biomedical applications (Mumit et al., 2020).

Biological Activities

Several studies have explored the biological activities of compounds similar to benzyl 3-(aminomethyl)benzoate hydrochloride. One research synthesized and characterized substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates, assessing their antimycobacterial properties in vitro. Some of these compounds exhibited higher activity against specific mycobacterial species than standard treatments, demonstrating the potential of benzyl 3-(aminomethyl)benzoate hydrochloride derivatives in antimicrobial applications (Tengler et al., 2013).

Molecular Function and Gene Regulation

Benzyl 3-(aminomethyl)benzoate hydrochloride and its derivatives may influence molecular functions and gene regulation. Research on benzoate metabolism in Pseudomonas putida identified a gene regulator, BenR, which modulates pathways for aromatic acid degradation. This highlights the compound's potential role in biodegradation processes and environmental biotechnology (Cowles et al., 2000).

Material Science and Corrosion Inhibition

Benzyl 3-(aminomethyl)benzoate hydrochloride derivatives have been studied in material science, particularly in corrosion inhibition. Novel benzimidazole derivatives, structurally related to benzyl 3-(aminomethyl)benzoate hydrochloride, have been shown to effectively inhibit mild steel corrosion in acidic media. These compounds adsorb onto the steel surface, forming a protective layer that mitigates corrosion, indicating the potential of such compounds in industrial applications (Tang et al., 2013).

Future Directions

As for the future directions of Benzyl 3-(aminomethyl)benzoate hydrochloride, it’s difficult to predict without specific context or application. The compound is used for research purposes , so its future directions would likely depend on the outcomes of this research.

properties

IUPAC Name

benzyl 3-(aminomethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.ClH/c16-10-13-7-4-8-14(9-13)15(17)18-11-12-5-2-1-3-6-12;/h1-9H,10-11,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZLLLIQMALKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-(aminomethyl)benzoate hydrochloride

CAS RN

1251924-33-0
Record name Benzoic acid, 3-(aminomethyl)-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251924-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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